6-(4-Hydroxyphenyl)hexan-2-one
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Overview
Description
6-(4-Hydroxyphenyl)hexan-2-one is an organic compound with the molecular formula C12H16O2 It is a ketone with a hydroxyphenyl group attached to the sixth carbon of a hexan-2-one chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Hydroxyphenyl)hexan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and hexan-2-one.
Condensation Reaction: The key step involves a condensation reaction between 4-hydroxybenzaldehyde and hexan-2-one in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. This reaction forms an intermediate compound.
Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using a metal catalyst, such as palladium or platinum, to facilitate the reduction step.
Solvent Selection: Choosing appropriate solvents, such as ethanol or methanol, to enhance the reaction efficiency and product isolation.
Chemical Reactions Analysis
Types of Reactions
6-(4-Hydroxyphenyl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 6-(4-Hydroxyphenyl)hexanoic acid.
Reduction: Formation of 6-(4-Hydroxyphenyl)hexan-2-ol.
Substitution: Formation of 6-(4-Alkoxyphenyl)hexan-2-one.
Scientific Research Applications
6-(4-Hydroxyphenyl)hexan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(4-Hydroxyphenyl)hexan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxyphenyl)butan-2-one:
4-(4-Hydroxyphenyl)but-3-en-2-one: Known for its α-amylase and α-glucosidase inhibition properties.
Uniqueness
6-(4-Hydroxyphenyl)hexan-2-one is unique due to its longer carbon chain, which may confer different physical and chemical properties compared to its shorter-chain analogs
Properties
CAS No. |
169334-30-9 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
6-(4-hydroxyphenyl)hexan-2-one |
InChI |
InChI=1S/C12H16O2/c1-10(13)4-2-3-5-11-6-8-12(14)9-7-11/h6-9,14H,2-5H2,1H3 |
InChI Key |
YHDMIGOYDMEUIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
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